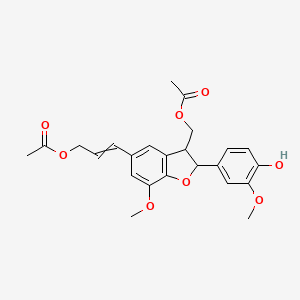

10,11-Di-O-acetyldihydrodiconiferyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10,11-Di-O-acetyldihydrodiconiferyl alcohol: is a chemical compound that belongs to the class of lignans. Lignans are a group of natural products derived from phenylpropanoid dimers. This compound is known for its potential biological activities and is often studied in the context of its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Di-O-acetyldihydrodiconiferyl alcohol typically involves the acetylation of dihydrodiconiferyl alcohol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 10,11-Di-O-acetyldihydrodiconiferyl alcohol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol groups into carbonyl groups.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.

Applications De Recherche Scientifique

10,11-Di-O-acetyldihydrodiconiferyl alcohol has several scientific research applications, including:

Chemistry: It is used as a model compound to study lignan biosynthesis and transformations.

Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 10,11-Di-O-acetyldihydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Mechanisms: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Dihydrodiconiferyl alcohol: The non-acetylated form of the compound.

Coniferyl alcohol: A related lignan with similar structural features.

Pinoresinol: Another lignan with comparable biological activities.

Uniqueness: 10,11-Di-O-acetyldihydrodiconiferyl alcohol is unique due to its acetylated structure, which may enhance its biological activity and stability compared to its non-acetylated counterparts.

Activité Biologique

10,11-Di-O-acetyldihydrodiconiferyl alcohol is a lignan compound derived from phenylpropanoid dimers. Its unique acetylated structure enhances its biological activity and stability, making it a subject of interest in pharmacological research. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and potential anticancer properties.

- Chemical Structure : The compound is characterized by the presence of two acetyl groups attached to the dihydrodiconiferyl alcohol backbone.

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.34 g/mol

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress and potentially mitigating cellular damage.

- Anti-inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines and enzymes, which may contribute to its therapeutic effects in inflammatory diseases.

- Anticancer Mechanisms : Research indicates that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of lignans, including this compound. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Assay | Showed significant scavenging activity against DPPH radicals. | |

| ABTS Assay | Demonstrated a high capacity for reducing ABTS radicals. |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models:

- In Vitro Studies : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 was observed in macrophage cultures.

- In Vivo Studies : Animal models showed reduced inflammation markers following administration of the compound.

| Study | Model | Results |

|---|---|---|

| Macrophages | Reduced TNF-α and IL-6 levels significantly. | |

| Rat Model | Decreased paw edema in inflammatory response tests. |

Anticancer Activity

Research has indicated potential anticancer properties:

- Cell Line Studies : The compound exhibited cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.

| Study | Cell Line | IC50 Value (µM) |

|---|---|---|

| MCF-7 | 15.2 | |

| HT-29 | 12.8 |

Case Studies

Several case studies have highlighted the therapeutic potential of lignans like this compound:

-

Breast Cancer Treatment :

- A study investigated the use of lignans in combination with conventional chemotherapy. Patients receiving lignan supplementation showed improved outcomes compared to those receiving chemotherapy alone.

-

Chronic Inflammatory Diseases :

- Clinical trials assessed the impact of lignan-rich diets on patients with rheumatoid arthritis, noting significant reductions in joint pain and inflammation markers.

Propriétés

Formule moléculaire |

C24H26O8 |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

3-[3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl acetate |

InChI |

InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3 |

Clé InChI |

TYXVTGSQLKCKCF-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.